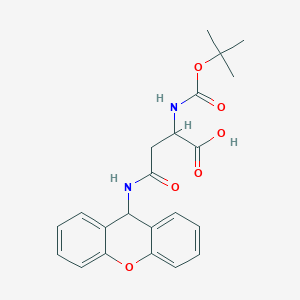

N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine

Description

Alpha-Amino Group Protection: The Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino terminus of amino acids. ontosight.ai Its primary function is to prevent the amino group from reacting during the activation of the carboxyl group of the same amino acid, which is necessary for peptide bond formation. The Boc group is classified as an acid-labile protecting group, meaning it is stable under a variety of conditions but can be selectively removed with moderate acids, such as trifluoroacetic acid (TFA). ontosight.aiseplite.com This selective removal is a cornerstone of the Boc/Bzl peptide synthesis strategy, allowing for the iterative deprotection of the N-terminus to permit chain elongation. seplite.comnih.gov

Side-Chain Protection: The Xanthyl (Xan) Group

The side chain of asparagine contains a primary amide group (-CONH2) that presents a significant challenge in peptide synthesis. During the carboxyl group activation step, particularly when using carbodiimide (B86325) reagents, this amide can undergo a dehydration side reaction to form a nitrile (β-cyano-alanine). peptide.comscite.ainih.gov This transformation is undesirable as it alters the structure and function of the final peptide.

To prevent this, the asparagine side-chain amide is protected. In the context of Boc-based synthesis, the xanthyl (Xan) group is a common and effective choice for this purpose. peptide.comiris-biotech.de The bulky, aromatic xanthyl group sterically and electronically shields the amide nitrogen, preventing its participation in side reactions. peptide.com An additional benefit of the Xan group is that it improves the solubility of the asparagine derivative, which can be beneficial during synthesis. peptide.compeptide.com

The selection of protecting groups must be compatible, a concept known as orthogonality. nih.goviris-biotech.de The groups must be removable under different conditions so that one can be cleaved without affecting the others. nih.gov In N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine, both the Boc and Xan groups are acid-labile, but their removal kinetics can be controlled, or they are removed simultaneously during specific steps of the synthesis protocol.

| Protecting Group | Protected Functionality | Key Role | Typical Cleavage Reagent |

| Boc (tert-butoxycarbonyl) | α-Amino group | Prevents self-coupling and allows stepwise elongation. | Trifluoroacetic Acid (TFA) seplite.compeptide.com |

| Xan (Xanthyl) | β-Amide of side chain | Prevents dehydration to nitrile during activation. peptide.compeptide.com | Trifluoroacetic Acid (TFA) peptide.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDQLXBNMRJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role in Peptide Synthesis Paradigms

Application in Boc/Bzl Synthesis

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is one of the classical methods for SPPS. seplite.comnih.gov In this approach:

The temporary N-alpha protecting group is Boc, which is removed at each cycle with TFA. seplite.com

Semi-permanent side-chain protecting groups are typically benzyl-based (e.g., Bzl ethers for tyrosine, Bzl esters for aspartic acid) and are removed at the end of the synthesis during the final cleavage of the peptide from the resin, usually with a strong acid like hydrofluoric acid (HF). seplite.compeptide.com

Boc-Asn(Xan)-OH is the derivative of choice for incorporating asparagine in this strategy. iris-biotech.depeptide.com The xanthyl group on the side chain prevents the formation of β-cyano-alanine during the coupling step. peptide.com While the Xan group is also cleaved by acid, it is sufficiently stable to persist through the multiple mild TFA treatments used for Boc removal in subsequent cycles. It is then fully removed during the final, harsh acid cleavage step (e.g., HF) that liberates the completed peptide from the resin support. peptide.com

Prevention of Side Reactions

The primary role of side-chain protection on asparagine is to mitigate unwanted chemical transformations.

Dehydration: As previously mentioned, the most significant side reaction is the dehydration of the amide side chain to a nitrile when activating agents like dicyclohexylcarbodiimide (B1669883) (DCCI) are used. peptide.comscite.ai The use of Boc-Asn(Xan)-OH effectively suppresses this reaction. peptide.com

Aspartimide Formation: Although a more pronounced issue with aspartic acid, sequences containing asparagine can also be susceptible to the formation of a cyclic succinimide (B58015) intermediate, known as aspartimide. This can occur under both acidic and basic conditions and leads to a mixture of products. While the xanthyl group primarily targets dehydration, its steric bulk can also help reduce the propensity for aspartimide formation compared to unprotected asparagine.

Synthetic Methodologies Employing N Alpha T Boc N Beta Xanthyl L Asparagine

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. biosynth.com The use of N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine within this framework addresses specific challenges associated with the incorporation of asparagine.

Boc-Based SPPS Strategies

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a well-established method in SPPS. peptide.compeptide.compeptide.com In this strategy, the temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a very strong acid like hydrofluoric acid (HF). peptide.compeptide.comchempep.com

The primary challenge with asparagine in Boc-SPPS is the potential for side-chain dehydration to form a nitrile under acidic conditions, or aspartimide formation, which can lead to chain branching or racemization. peptide.com The bulky and acid-labile xanthyl (Xan) protecting group on the β-amide of this compound effectively mitigates these side reactions. The Xan group is sufficiently stable to withstand the repetitive TFA treatments required for Nα-Boc group removal but can be cleaved under the final strong acid conditions used to deprotect other side chains and release the peptide from the resin.

The general cycle for incorporating this compound in Boc-SPPS involves the following steps:

Deprotection: Removal of the Nα-Boc group from the resin-bound peptide chain using TFA in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine. peptide.com

Coupling: The carboxyl group of the incoming this compound is activated and coupled to the N-terminal amine of the growing peptide chain. peptide.com

Washing: Excess reagents and byproducts are removed by washing the resin. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com

Optimization of Coupling Reactions

A variety of coupling reagents are available to activate the carboxylic acid of the incoming Boc-amino acid, facilitating its reaction with the N-terminal amine of the peptide chain. These reagents are typically categorized as carbodiimides or phosphonium (B103445) and aminium salts.

Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) was one of the earliest and most popular coupling reagents. bachem.com However, its byproduct, dicyclohexylurea (DCU), is insoluble and can complicate the synthesis, particularly in solid-phase applications. peptide.com Diisopropylcarbodiimide (DIC) is often preferred in SPPS because its corresponding urea (B33335) byproduct is more soluble and easier to wash away. peptide.com Carbodiimide (B86325) reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency. bachem.com

Phosphonium and Aminium Salts: Reagents such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient and widely used. peptide.com They generate active esters in situ that react rapidly with the amine component. HBTU and its tetrafluoroborate (B81430) analog, TBTU, are particularly popular due to their high efficiency and the water-solubility of their byproducts, which simplifies purification. bachem.compeptide.com For particularly difficult couplings, more reactive reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed. peptide.com HATU is based on the more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

| Coupling Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective; often used with additives like HOBt to reduce racemization. DIC is preferred in SPPS due to the solubility of its urea byproduct. |

| Phosphonium/Aminium Salts | BOP, PyBOP®, HBTU, TBTU | Highly efficient, generate OBt active esters, byproducts are generally soluble. |

| HATU, PyAOP | Generate more reactive OAt esters, effective for difficult couplings, including sterically hindered amino acids. |

Traditional Boc-SPPS protocols involve a separate neutralization step after Nα-Boc deprotection with TFA, followed by washing before the coupling reaction. peptide.com However, this can be time-consuming and may lead to peptide aggregation on the resin. nih.govresearchgate.net In situ neutralization protocols, where neutralization and coupling occur simultaneously, have been developed to overcome these issues. nih.govresearchgate.netnih.gov

In this approach, a tertiary base, such as diisopropylethylamine (DIEA), is added along with the activated Boc-amino acid to the protonated N-terminus of the peptide-resin. nih.govresearchgate.net This method significantly reduces cycle times and has been shown to improve the efficiency of chain assembly, especially for "difficult" sequences that are prone to aggregation. nih.govresearchgate.net The combination of in situ neutralization with potent coupling reagents like HBTU or HATU provides a rapid and high-yield method for peptide synthesis. nih.govresearchgate.net These protocols have proven to be robust and are widely adopted in the research community for the efficient synthesis of peptides. nih.govspringernature.com

Considerations for Solid Supports and Resins

The choice of solid support, or resin, is another critical factor in SPPS. The resin must be chemically inert to the reaction conditions, physically stable, and allow for efficient solvation to ensure accessibility of the reactive sites. biosynth.com

For Boc-based strategies, polystyrene resins cross-linked with 1-2% divinylbenzene (B73037) are commonly used. biosynth.com The selection of the linker, which connects the peptide to the resin, determines the C-terminal functionality of the final peptide.

Merrifield Resin: This is a classic chloromethylated polystyrene resin used for the synthesis of peptide acids. chempep.com

PAM Resin (Phenylacetamidomethyl): The PAM linker provides greater stability to the repetitive acid treatments used for Boc deprotection compared to the Merrifield resin, reducing premature cleavage of the peptide from the support. chempep.com

MBHA Resin (p-Methylbenzhydrylamine): This resin is the support of choice for preparing peptide amides using Boc-SPPS. chempep.com Cleavage with a strong acid like HF yields a C-terminal amide. chempep.com

The loading capacity of the resin, typically in the range of 0.5 to 1.0 mmol/g, is an important parameter that needs to be considered for optimizing the synthesis. chempep.com

| Resin Type | C-Terminal Functionality | Key Features |

|---|---|---|

| Merrifield Resin | Acid | Classic resin for Boc-SPPS; benzyl (B1604629) ester linkage can have limited acid stability. |

| PAM Resin | Acid | Increased stability to TFA compared to Merrifield resin, reducing peptide loss. |

| MBHA Resin | Amide | Standard support for the synthesis of peptide amides in Boc chemistry. |

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. springernature.com In solution-phase synthesis, all reactants are dissolved in an appropriate solvent, and the product is isolated and purified after each step. springernature.com

The use of this compound in solution-phase synthesis follows similar principles of protection and coupling as in SPPS. The Boc and Xan protecting groups serve the same purpose of preventing side reactions at the N-terminus and the side-chain amide, respectively. nih.govresearchgate.net

A typical solution-phase coupling would involve reacting this compound with a C-terminally protected amino acid or peptide fragment in the presence of a coupling reagent like DCC or HBTU and a base. nih.govresearchgate.net Purification after each step is typically achieved by extraction or crystallization, which can be more labor-intensive than the simple filtration and washing steps of SPPS. nih.gov

Recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify purification in solution-phase synthesis by avoiding chromatography and recrystallization, making it a more efficient and environmentally friendly approach. nih.gov

Deprotection Chemistry and Orthogonality

The successful incorporation of the asparagine residue and the subsequent elongation of the peptide chain hinge on the selective and efficient cleavage of the Nα-Boc and Nβ-xanthyl protecting groups.

Both the tert-butyloxycarbonyl (Boc) and the xanthyl (Xan) groups are susceptible to cleavage under acidic conditions, a characteristic that is exploited for their removal during solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is the most common reagent employed for this purpose. The cleavage is a classic example of an acid-catalyzed carbocationic mechanism. The protonation of the protecting group is followed by the departure of a stable carbocation, tert-butyl cation from the Boc group and a xanthyl cation from the side-chain protection.

The reaction is typically carried out using a solution of TFA in a suitable solvent, most commonly dichloromethane (DCM). The concentration of TFA can be varied, with typical protocols using mixtures ranging from 25% to 100% TFA in DCM. commonorganicchemistry.com The time required for complete deprotection can range from a few minutes to several hours, depending on the specific conditions and the peptide sequence. commonorganicchemistry.comresearchgate.net For instance, a 5-minute treatment with 50% TFA/DCM might be sufficient in some cases, while more resistant protecting groups or certain peptide sequences may necessitate longer exposure times. researchgate.net

A potential side reaction during the deprotection of asparagine derivatives is the formation of aspartimide. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and can occur under both acidic and basic conditions. peptide.com The resulting aspartimide can subsequently reopen to yield a mixture of the desired α-peptide and the undesired β-peptide, compromising the purity of the final product. peptide.com

Table 1: Typical Conditions for Acid-Labile Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 5 - 30 minutes |

| Trifluoroacetic Acid (TFA) | 95-100% | - | 1 - 2 hours |

| 4M HCl | - | Dioxane | 30 minutes - 1 hour |

This table is for illustrative purposes; optimal conditions should be determined empirically.

In the synthesis of complex peptides, an orthogonal protection strategy is essential. This approach allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic route. organic-chemistry.orgwikipedia.org Since both the Boc and xanthyl groups are acid-labile, they belong to the same class of protecting groups. Therefore, protecting groups that are stable to acidic conditions but can be removed by alternative mechanisms are considered orthogonal.

Common orthogonal protecting groups used in conjunction with the Boc/Xan strategy include:

Base-Labile Groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a prime example. It is stable to the acidic conditions used for Boc and Xan removal but is readily cleaved by bases such as piperidine (B6355638). organic-chemistry.org This orthogonality is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis strategy.

Hydrogenolysis-Labile Groups: Protecting groups such as the benzyl (Bzl) and benzyloxycarbonyl (Cbz or Z) groups are stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). This allows for another level of selective deprotection.

The use of an orthogonal protection scheme is crucial for the synthesis of peptides with modified side chains, cyclic peptides, and branched peptides. For instance, a lysine (B10760008) residue within the peptide could be protected with an Fmoc group on its side-chain amine. This Fmoc group would remain intact during the TFA-mediated deprotection of the Boc and xanthyl groups and could be selectively removed later with piperidine to allow for specific modification at that site.

Table 2: Examples of Orthogonal Protecting Groups

| Protecting Group Class | Example(s) | Cleavage Condition | Stability to TFA |

| Acid-Labile | Boc, Xanthyl, Trityl (Trt) | Trifluoroacetic Acid (TFA) | Labile |

| Base-Labile | Fmoc | Piperidine | Stable |

| Hydrogenolysis-Labile | Benzyl (Bzl), Cbz | H₂/Pd | Stable |

The acidolytic cleavage of the Boc and xanthyl groups generates highly reactive carbocations (tert-butyl and xanthyl cations). These electrophilic species can react with nucleophilic side chains of certain amino acids, leading to undesirable modifications of the peptide. researchgate.netthermofisher.com Tryptophan, tyrosine, methionine, and cysteine are particularly susceptible to alkylation by these carbocations. nih.gov

To prevent these side reactions, scavengers are added to the cleavage cocktail. thermofisher.com Scavengers are nucleophilic compounds that are present in excess to trap the carbocations as they are formed. researchgate.net Common scavengers and their mechanisms of action include:

Trialkylsilanes: Triisopropylsilane (TIS) is a highly effective carbocation scavenger. It acts as a hydride donor, reducing the carbocations to their corresponding alkanes. nih.gov

Water: Water can act as a scavenger by reacting with the carbocations to form the corresponding alcohols (e.g., tert-butanol).

Thioanisole: This scavenger is particularly useful in protecting tryptophan residues from alkylation.

Phenol: Phenol can also act as a scavenger, although it can sometimes lead to the phenylation of certain residues.

A commonly used cleavage cocktail, known as "Reagent K," is a mixture of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). nih.gov This combination of scavengers provides broad protection for a variety of sensitive amino acid residues. For many sequences, a simpler mixture of TFA/TIS/water (e.g., 95:2.5:2.5) is sufficient. sigmaaldrich.com The choice of scavenger or scavenger cocktail depends on the amino acid composition of the peptide being synthesized.

Table 3: Common Scavengers and Their Targets

| Scavenger | Targeted Residues/Protecting Groups |

| Triisopropylsilane (TIS) | General carbocation scavenger, particularly for Trityl and Pbf groups |

| Water | General carbocation scavenger |

| Thioanisole | Tryptophan, Methionine |

| Phenol | Tyrosine, Tryptophan |

| 1,2-Ethanedithiol (EDT) | Cysteine, Tryptophan |

Challenges and Mitigations in Peptide Synthesis with N Alpha T Boc N Beta Xanthyl L Asparagine

Prevention of Asparagine Side-Chain Dehydration

A significant side reaction during the activation of the carboxyl group of asparagine is the dehydration of the β-amide to a β-cyanoalanine residue. nih.gov This irreversible reaction is particularly prevalent when using powerful activating agents, such as carbodiimides, which are commonly employed to facilitate peptide bond formation. peptide.com The formation of the nitrile byproduct results in a modified peptide that is often difficult to separate from the desired product.

The strategic use of a protecting group on the side-chain amide nitrogen physically obstructs this dehydration pathway. The xanthyl (Xan) group in N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine serves this exact purpose. peptide.compeptide.com By protecting the amide, the Xan group prevents the elimination of water during the activation step. This ensures that the activated carboxyl group proceeds exclusively to react with the amino group of the next amino acid in the sequence, preserving the integrity of the asparagine residue.

An additional benefit of the xanthyl protecting group is the improved solubility of the amino acid derivative. peptide.com Unprotected Fmoc-Asn-OH, for instance, has notoriously low solubility in common SPPS solvents like dimethylformamide (DMF), which can complicate handling and lead to inefficient coupling. peptide.comgoogle.com The bulky, aromatic xanthyl group enhances the solubility of the Boc-protected asparagine, facilitating smoother and more efficient coupling reactions. peptide.com

| Challenge | Mitigation Strategy | Reagent Used | Outcome |

| Side-chain Dehydration | Protection of the side-chain amide nitrogen | This compound | Prevents formation of β-cyanoalanine byproduct during carboxyl activation. nih.govpeptide.com |

| Poor Solubility | Introduction of a solubilizing protecting group | This compound | The xanthyl group improves solubility in organic solvents like DMF, leading to more efficient coupling. peptide.com |

Control of Stereochemical Purity

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical for the biological activity of the final peptide. Racemization, or the epimerization of the α-carbon, can occur during the activation and coupling steps. nih.govpeptide.com While this is a risk for many amino acids, certain residues and sequences are more susceptible. Side reactions involving the side chain can exacerbate the loss of stereochemical purity.

One such reaction is aspartimide formation, which, while more commonly associated with aspartic acid, can also be a concern for asparagine-containing sequences, particularly those involving Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com The formation of this cyclic imide intermediate can lead to racemization at the α-carbon of the asparagine (or aspartic acid) residue. iris-biotech.denih.gov Upon hydrolysis or aminolysis, the aspartimide ring can open to form a mixture of α- and β-peptides, with both D- and L-configurations, leading to a complex mixture of difficult-to-separate impurities. peptide.comiris-biotech.de

The use of this compound helps to control stereochemical purity indirectly by preventing the side-chain amide from participating in intramolecular side reactions like aspartimide formation. By blocking the nucleophilicity of the side-chain amide, the xanthyl group ensures that the peptide backbone remains linear and less prone to cyclization reactions that can facilitate racemization. researchgate.net The urethane-based Boc protecting group on the α-amino group also plays a crucial role in suppressing racemization during the coupling event itself. nih.gov

| Factor | Potential Issue | Role of Boc-Asn(Xan)-OH |

| Carboxyl Activation | Racemization at the α-carbon via oxazolone (B7731731) formation. nih.gov | The Boc group is a urethane-type protection known to suppress racemization during coupling. nih.gov |

| Aspartimide Formation | Formation of a cyclic imide can lead to racemization and the generation of α/β peptide mixtures. iris-biotech.denih.gov | The xanthyl protecting group blocks the side-chain amide, preventing its participation in intramolecular cyclization. |

| Coupling Conditions | Use of strong bases or elevated temperatures can increase the rate of epimerization. researchgate.net | While a general SPPS issue, using a well-protected monomer like Boc-Asn(Xan)-OH minimizes the need for harsh conditions that might be required to overcome aggregation or slow coupling of unprotected Asn. |

Management of Potential Side Reactions and Byproduct Formation

Beyond dehydration and racemization, several other side reactions can occur during the synthesis of asparagine-containing peptides. The use of this compound is an effective tool for managing these potential complications.

Aspartimide Formation: As discussed, this is a major side reaction leading to a host of byproducts. nih.gov The xanthyl group provides robust protection against this pathway by preventing the requisite intramolecular cyclization involving the side-chain amide.

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage, where the N-terminal amino group of the second residue can attack the ester linkage of the first residue to the resin, cleaving the dipeptide as a cyclic diketopiperazine. peptide.com While more common in Fmoc-SPPS, especially with proline as one of the first two residues, ensuring a rapid and efficient coupling of the third amino acid is the primary mitigation strategy. The enhanced solubility and reactivity of Boc-Asn(Xan)-OH contribute to efficient couplings, thereby reducing the time the N-terminal amino group is exposed and available for this side reaction. peptide.compeptide.com

Protecting Group Stability and Cleavage: The xanthyl group is labile to the strong acids used for the final cleavage of the peptide from the resin, such as hydrogen fluoride (B91410) (HF) in traditional Boc-SPPS. peptide.com It is also removed by trifluoroacetic acid (TFA). peptide.com Since the protection is most crucial during the activation and coupling of the asparagine residue itself, its potential removal during subsequent TFA-mediated Boc deprotection cycles is generally not a significant issue. peptide.com The primary concern—dehydration—is averted during the critical coupling step of the Boc-Asn(Xan)-OH monomer.

| Side Reaction | Description | Mitigation with Boc-Asn(Xan)-OH |

| Aspartimide Formation | Intramolecular cyclization involving the peptide backbone nitrogen and the side-chain carboxamide. nih.gov | The xanthyl group on the side-chain amide nitrogen prevents this cyclization. peptide.com |

| Diketopiperazine Formation | Cyclization of a dipeptidyl-resin to release a cyclic dipeptide, terminating the chain. peptide.com | The improved solubility and coupling efficiency of the derivative promotes rapid chain elongation, minimizing the opportunity for this side reaction. peptide.com |

| Byproducts from Cleavage | Some protecting groups can generate reactive cations upon cleavage that modify sensitive residues like tryptophan. nih.gov | The xanthyl group is cleaved under standard Boc-SPPS cleavage conditions (e.g., HF or TFMSA), and its removal is generally clean. peptide.comresearchgate.net |

Advanced Research Applications and Structural Modifications

Synthesis of Peptide Mimetics and Pseudopeptides Incorporating Asparagine Analogues

Peptidomimetics and pseudopeptides are compounds designed to mimic the structure and function of natural peptides but with modified structures to enhance properties like stability against enzymatic degradation. acs.org The incorporation of asparagine analogues derived from N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine is a key strategy in this field.

Reduced amide pseudopeptides, where the amide bond (-CO-NH-) is replaced by a reduced isostere (-CH2-NH-), are important structural probes and potential therapeutic agents. nih.gov However, synthesizing sequences containing these isosteres, particularly involving asparagine, presents significant challenges. The precursor amino acid aldehydes required for their synthesis are often obtained in very low yields. nih.govurosario.edu.co

A new strategy has been developed to overcome this limitation, focusing on a controlled side-chain protection approach for asparagine to produce the necessary Nα-t-Boc-amino acid aldehydes in high yields. nih.govurosario.edu.co This method allows for the successful incorporation of the asparagine-derived aldehyde into a peptide sequence, creating the desired reduced amide bond. nih.gov These specialized pseudopeptides have been proposed as potential components for malarial vaccines, demonstrating their therapeutic relevance. urosario.edu.cominciencias.gov.co The use of a well-protected starting material like this compound is foundational to the success of these synthetic routes.

| Feature | Description | Reference |

| Modification | Amide bond (-CO-NH-) is replaced by a reduced isostere (-CH2-NH-). | nih.gov |

| Synthetic Precursor | Nα-t-Boc-asparagine aldehyde. | urosario.edu.co |

| Challenge | Low yield of precursor amino acid aldehydes. | nih.govurosario.edu.co |

| Solution | Controlled side-chain protection strategy for asparagine. | nih.gov |

| Application | Potential components for subunit-based malarial vaccines. | urosario.edu.cominciencias.gov.co |

A significant challenge in using peptides as drugs is their susceptibility to enzymatic hydrolysis. mdpi.com One strategy to overcome this is the incorporation of β-amino acids into the peptide backbone, creating α/β-mixed peptides. acs.orgmdpi.com These mixed peptides often exhibit enhanced stability against degradation by peptidases and can adopt unique secondary structures. nih.gov

The synthesis of α/β-mixed peptides can be carried out in the solution phase, where protected amino acids are coupled sequentially. mdpi.comnih.gov For instance, β-amino acid analogues can be synthesized from their α-amino acid counterparts via methods like the Arndt–Eistert synthesis, which proceeds without racemization. mdpi.com By incorporating asparagine analogues, potentially derived from this compound after appropriate modifications, researchers can design novel α/β-mixed peptides. These peptides have shown potential as enzyme inhibitors, for example, against α-amylase and pancreatic lipase, suggesting their utility in managing conditions like diabetes and obesity. mdpi.comnih.govmdpi.com

Incorporation into Bioconjugation Constructs

Bioconjugation involves linking biomolecules to other molecules, such as fluorescent labels or drugs. This compound and its D-isomer are utilized in these processes. chemimpex.comchemimpex.com The compound serves as a building block that can be incorporated into a peptide sequence, which is then conjugated to another entity.

The unique properties of the xanthyl group can be leveraged in these applications. For instance, the xanthene moiety can enhance fluorescent properties, making it valuable for developing fluorescently labeled peptides used in advanced cellular imaging techniques. chemimpex.com Furthermore, its incorporation can improve the stability and functionality of the resulting bioconjugate, which is crucial for applications like targeted drug delivery systems, where the conjugate must remain intact until it reaches its specific target. chemimpex.comchemimpex.com

Design of Proteins with Modified Properties

The principles of using protected asparagine derivatives extend to the field of protein engineering. By incorporating modified amino acids like this compound into protein synthesis, it is possible to create proteins with enhanced or novel properties. chemimpex.com

This strategic incorporation can influence a protein's biological activity, specificity, and stability. For example, modifying a peptide sequence within a protein can alter its binding affinity for a specific target. The xanthyl group can affect protein folding and conformation, leading to modified biological functions. This approach opens avenues for creating therapeutic proteins with improved efficacy or for designing proteins with novel catalytic activities. chemimpex.com

Exploration in Novel Organic Synthesis Methodologies

While traditional solution-phase and solid-phase peptide synthesis (SPPS) are effective, they often require large amounts of solvents and reagents, raising environmental concerns. chemistryviews.orgresearchgate.net This has driven research into novel, more sustainable synthesis methodologies.

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, represents a green alternative for peptide synthesis. chemistryviews.orgacs.org This solvent-free or low-solvent approach can significantly reduce chemical waste. acs.org Methods like twin-screw extrusion and ball milling have been successfully used to form peptide bonds from protected amino acids. chemistryviews.org

In this context, protected amino acid derivatives like this compound are essential starting materials. The protecting groups (Boc and Xan) function just as they do in traditional synthesis: they prevent unwanted side reactions and ensure the controlled, sequential formation of the peptide chain. The mechanochemical energy input replaces the need for large solvent volumes to bring reactants together. chemistryviews.org This methodology has been used to prepare di- and tripeptides with minimal epimerization and has even been applied to the large-scale synthesis of the dipeptide aspartame, demonstrating its potential for industrial applications. chemistryviews.org

| Synthesis Method | Description | Advantages | Role of Protected Asn |

| Traditional SPPS | Stepwise addition of amino acids on a solid resin support. | High purity and automation. | Prevents side-chain dehydration and N-terminus side reactions. peptide.comsigmaaldrich.com |

| Mechanochemical Synthesis | Use of mechanical force (milling, extrusion) to drive reactions. | Reduced solvent use, faster reaction times, environmentally friendly. chemistryviews.orgacs.org | Essential for controlled bond formation and preventing side reactions. |

Solvent-Free Reaction Conditions

The investigation into solvent-free reaction conditions for peptide synthesis aligns with the principles of green chemistry, aiming to reduce or eliminate the use of hazardous solvents. This approach offers significant environmental and economic advantages, including reduced waste generation, lower costs, and simplified purification processes. In the context of peptide chemistry, which traditionally relies heavily on solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), the development of solvent-free methodologies is a key area of research. rsc.orgnih.govrsc.org

However, the application of solvent-free conditions specifically to reactions involving this compound is not well-documented in publicly available research. While the broader field of peptide synthesis is exploring solvent alternatives and reductions, detailed protocols and findings for this particular protected asparagine derivative under solvent-free conditions are not readily found.

Challenges in implementing solvent-free peptide synthesis include ensuring the solubility and reactivity of the protected amino acids and coupling reagents in the absence of a solvent. google.comgoogleapis.com For asparagine derivatives, in particular, side-chain protection is crucial to prevent side reactions, and the nature of the protecting group can influence the compound's physical properties and reactivity. acs.orgthermofisher.com

Microwave-assisted synthesis has emerged as a promising technique for accelerating organic reactions, often with reduced solvent usage or in aqueous media. mdpi.comnih.gov This technology could potentially be applied to reactions with this compound, but specific studies demonstrating its use in a completely solvent-free system are not currently available.

Further research is needed to explore and establish viable solvent-free reaction protocols for this compound. Such studies would need to address challenges related to reagent mixing, heat transfer, and reaction monitoring to develop efficient and scalable solvent-free methods for incorporating this building block into peptide chains.

Analytical Characterization Techniques for Research Intermediates and Products

Spectroscopic Analysis (e.g., NMR, FTIR)

Spectroscopic methods are fundamental to the structural confirmation of N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's chemical environment and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the characteristic functional groups present in the molecule. While specific spectra for this compound are proprietary, analysis certificates confirm its identity via IR spectroscopy, indicating it "passes test" against a reference standard. sigmaaldrich.com The spectrum would be expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent parts: the N-H and C=O stretches of the amide and carbamate (B1207046) groups, the O-H and C=O stretches of the carboxylic acid, and the C-O-C stretch of the xanthyl ether. Data from the core L-asparagine molecule can be used as a reference for some of these assignments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic structure, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR). Although a published spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of its structural components, such as N-Boc protected amino acids and the xanthyl group.

For instance, the ¹H NMR spectrum would show characteristic signals for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group as a sharp singlet, typically in the upfield region (around 1.4 ppm). researchgate.net The protons of the asparagine backbone (α-CH and β-CH₂) would appear as multiplets in the 2.5-4.5 ppm range. The protons of the xanthyl group would produce a complex pattern of signals in the aromatic region (typically 7.0-7.5 ppm), along with a characteristic signal for the methine proton at the 9-position of the xanthene ring.

The table below outlines the predicted ¹H NMR chemical shifts for the main structural components of the molecule.

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| tert-butyl (Boc) | ~1.4 | Singlet (s) | Integrates to 9 protons. |

| β-CH₂ (Asparagine) | ~2.5 - 3.0 | Multiplet (m) | Diastereotopic protons may appear as distinct signals. |

| α-CH (Asparagine) | ~4.2 - 4.5 | Multiplet (m) | Coupling to β-protons and NH proton. |

| Xanthyl (Aromatic) | ~7.0 - 7.5 | Multiplet (m) | Complex pattern from 8 aromatic protons. |

| Xanthyl (9-H) | ~6.0 - 6.5 | Singlet (s) or Doublet (d) | Position can vary based on neighboring group coupling. |

| Amide NH (Boc) | ~5.0 - 5.5 | Doublet (d) | Coupling to α-CH. |

| Amide NH (Side Chain) | ~8.0 - 8.5 | Doublet (d) | Coupling to Xanthyl 9-H if applicable. |

Note: This is an interactive data table based on predicted values.

Chromatographic Separation and Purity Assessment (e.g., HPLC, UPLC-MS)

Chromatographic techniques are indispensable for separating this compound from reaction impurities and for accurately assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the primary methods used.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. Commercial suppliers often specify a purity of ≥99.9% as determined by chiral HPLC, highlighting the technique's ability to separate not only chemical impurities but also enantiomeric ones. chemimpex.com The separation is typically achieved using a reverse-phase C18 column, where elution is based on the compound's hydrophobicity. nih.gov The xanthyl and Boc groups contribute significantly to the molecule's nonpolar character, leading to predictable retention behavior.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers enhanced resolution and sensitivity compared to standard HPLC. mdpi.com A UPLC-MS method for a related compound, L-asparagine, has been developed, demonstrating the utility of this technique for amino acid analysis. nih.gov For this compound, UPLC would provide a rapid and highly efficient separation, while the coupled mass spectrometer serves as a sensitive and specific detector. The mass spectrometer would confirm the identity of the eluting peak by measuring its mass-to-charge ratio (m/z), which should correspond to the molecular weight of the target compound (412.44 g/mol ). scbt.com

The table below summarizes a typical set of conditions for the analysis of protected amino acids by reverse-phase HPLC or UPLC.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 0.2 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Detection | UV (e.g., 214 nm, 254 nm) or Mass Spectrometry (ESI) |

| MS Ionization | Electrospray Ionization (ESI), Positive or Negative Mode |

Note: This is an interactive data table based on typical analytical methods.

Advanced Structural Elucidation Methods

Beyond primary identification and purity checks, advanced methods are required for complete structural elucidation, particularly to confirm the regiochemistry of the xanthyl group attachment to the asparagine side-chain amide.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for this purpose. In an MS/MS experiment, the parent ion corresponding to the molecule is isolated and then fragmented. The resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would include the neutral loss of the Boc group (-100 Da) or the loss of isobutylene (B52900) (-56 Da). Analysis of the fragmentation of a closely related compound, N-alpha-t-Boc-asparagine, shows key fragments that help identify the core amino acid structure. massbank.eu

Furthermore, advanced MS/MS techniques can differentiate between isomers, such as α- and β-linked aspartic acid residues in peptides. nih.gov Similar principles would apply to confirming that the xanthyl group is attached to the β-amide of the asparagine side chain and not the α-amine. The specific fragmentation pathways would provide definitive evidence of the correct linkage, ensuring the structural integrity of this critical peptide synthesis building block.

Q & A

Q. What are the optimal synthetic routes for N-α-t-Boc-N-β-xanthyl-L-asparagine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential protection of L-asparagine’s α- and β-amino groups using tert-butoxycarbonyl (Boc) and xanthyl protecting groups. Key steps include:

- Amino Group Protection : Use Boc-anhydride in a basic medium (e.g., NaHCO₃/DMF) for the α-amino group, followed by xanthylation (e.g., 9-xanthydrol in acetic acid) for the β-amino group .

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) improves purity (>97% by HPLC) .

- Yield Optimization : Control reaction temperature (0–5°C for Boc protection) and stoichiometric ratios (1.2–1.5 equivalents of xanthylating agent) to minimize side products like di-xanthylated derivatives .

Q. Which analytical techniques are most reliable for characterizing N-α-t-Boc-N-β-xanthyl-L-asparagine?

Methodological Answer:

- Structural Confirmation : Use ¹H/¹³C NMR to identify Boc (δ ~1.4 ppm for tert-butyl) and xanthyl (δ ~6.8–7.5 ppm for aromatic protons) groups. Assign stereochemistry via NOESY correlations .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >98% purity. Retention time discrepancies >0.5 min suggest impurities .

- Chiral Integrity : Polarimetry or chiral HPLC confirms retention of L-configuration (e.g., [α]²⁵_D = +15° to +20° in methanol) .

Q. How does N-α-t-Boc-N-β-xanthyl-L-asparagine behave under varying storage conditions?

Methodological Answer:

- Stability : The compound is hygroscopic; store desiccated at –20°C in amber vials. Decomposition occurs above 40°C (TGA data shows 5% mass loss at 120°C) .

- Solubility : Soluble in DMF, DMSO, and dichloromethane (>50 mg/mL), but insoluble in water. Pre-dissolve in aprotic solvents for biochemical assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for N-α-t-Boc-N-β-xanthyl-L-asparagine derivatives?

Methodological Answer: Contradictions often arise from:

- Tautomerism : Xanthyl groups exhibit keto-enol tautomerism, causing variable NMR signals. Use deuterated DMSO to stabilize enolic forms and assign peaks via 2D-COSY .

- Impurity Artifacts : Trace acetic acid (from synthesis) may protonate Boc groups, altering HPLC retention. Neutralize with triethylamine before analysis .

- Stereochemical Drift : Monitor optical rotation during long-term storage; >5% deviation indicates racemization. Repurify via chiral columns if needed .

Q. What experimental designs mitigate challenges in coupling N-α-t-Boc-N-β-xanthyl-L-asparagine with solid-phase peptide synthesis (SPPS) resins?

Methodological Answer:

- Resin Compatibility : Use Wang or Rink amide resins (acid-labile linkers). Avoid Fmoc-based strategies, as xanthyl groups are base-sensitive .

- Coupling Efficiency : Activate with HBTU/HOBt in DMF (2–4 equiv. of amino acid, 1.5 equiv. of coupling reagents). Monitor by Kaiser test; repeat couplings if ninhydrin-positive .

- Deprotection Risks : Boc removal with TFA (20% in DCM, 30 min) may cleave xanthyl groups. Use milder conditions (e.g., 10% TFA with 2% triisopropylsilane) .

Q. How can researchers validate the enantiomeric purity of N-α-t-Boc-N-β-xanthyl-L-asparagine in asymmetric catalysis applications?

Methodological Answer:

- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze by LC-MS. L-enantiomers show distinct fragment ions (m/z 490 vs. 485 for D-forms) .

- Circular Dichroism (CD) : Compare λ_max at 220 nm (n→π* transitions of xanthyl). Inversion of Cotton effects indicates enantiomeric contamination .

- Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) and resolve via X-ray diffraction to confirm absolute configuration .

Data Contradiction and Reproducibility

Q. Why do solubility profiles of N-α-t-Boc-N-β-xanthyl-L-asparagine vary across studies, and how can this be standardized?

Methodological Answer: Variations stem from:

- Crystallinity : Amorphous vs. crystalline forms differ in solubility. Characterize by XRD and report polymorphic form in methods .

- Solvent History : Residual DMF from synthesis increases aqueous solubility. Lyophilize samples before testing .

- Standardization : Adopt USP protocols (e.g., shake-flask method at 25°C) and report Hansen solubility parameters (δD, δP, δH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.